(E)-3-(3,4-dimethoxyphenyl)-1-(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one
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Overview
Description
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Synthesis Analysis
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This would involve a discussion of the compound’s molecular structure, including its stereochemistry and any functional groups present.Chemical Reactions Analysis
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This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
1. Role in Orexin-1 Receptor Mechanisms
Research has shown that certain compounds, including those related to the queried chemical structure, play a role in orexin-1 receptor mechanisms. These mechanisms are involved in compulsive food consumption and binge eating behaviors. One study found that certain compounds selectively reduced binge eating for highly palatable food without affecting standard food pellet intake, indicating a significant role of orexin-1 receptor mechanisms in binge eating (Piccoli et al., 2012).
2. Antimicrobial and Anti-Proliferative Activities
Compounds with structures similar to the one have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. A study on oxadiazole N-Mannich bases, which share some structural features with the queried compound, demonstrated significant inhibitory activity against pathogenic bacteria and yeast-like fungi. Furthermore, these compounds displayed promising anti-proliferative activity against various cancer cell lines (Al-Wahaibi et al., 2021).
3. Potential as Antipsychotic Agents
Research on structurally related compounds has also explored their potential as antipsychotic agents. A study examined novel butyrophenones with affinities for dopamine and serotonin receptors, suggesting their effectiveness as antipsychotic drugs with a low propensity to induce extrapyramidal side effects. These findings highlight the therapeutic potential of such compounds in the treatment of psychiatric disorders (Raviña et al., 1999).
4. Fluorescent Chemosensor for Metal Ion Detection
A derivative of the queried compound was synthesized and studied for its photophysical properties. It was found to act as a fluorescent chemosensor for metal ions, particularly for the detection of Fe3+ ions in solutions. This application demonstrates the potential of such compounds in chemical sensing and analytical applications (Khan, 2020).
5. Anti-Cancer Properties
Several studies have investigated the anti-cancer properties of compounds similar to the queried chemical. For instance, a study on benzothiazoles showed potent and selective inhibitory activity against lung, colon, and breast cancer cell lines (Mortimer et al., 2006).
Safety And Hazards
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Future Directions
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I hope this general guidance is helpful, and I apologize for not being able to provide more specific information on the compound you asked about. If you have any other questions or need further clarification, please don’t hesitate to ask.
properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-[4-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O4S/c1-28-18-8-6-15(14-19(18)29-2)7-9-21(27)26-12-10-16(11-13-26)30-23-25-22-17(24)4-3-5-20(22)31-23/h3-9,14,16H,10-13H2,1-2H3/b9-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTPEPLPKBIGNO-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CCC(CC2)OC3=NC4=C(C=CC=C4S3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N2CCC(CC2)OC3=NC4=C(C=CC=C4S3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3,4-dimethoxyphenyl)-1-(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one |
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